molecular formula C9H14N2O2S B13108840 4,6-Diethyl-2-(methylsulfonyl)pyrimidine

4,6-Diethyl-2-(methylsulfonyl)pyrimidine

Cat. No.: B13108840
M. Wt: 214.29 g/mol
InChI Key: CGFWXWKIOBGZNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,6-Diethyl-2-(methylsulfonyl)pyrimidine is a chemical compound belonging to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of ethyl groups at positions 4 and 6, and a methylsulfonyl group at position 2. It is used in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Diethyl-2-(methylsulfonyl)pyrimidine typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of environmentally friendly reagents such as dimethyl carbonate for methylation and hydrogen peroxide for oxidation is preferred to minimize toxic by-products and waste .

Chemical Reactions Analysis

Types of Reactions: 4,6-Diethyl-2-(methylsulfonyl)pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfone derivatives, while substitution reactions can introduce various functional groups at the 2-position .

Scientific Research Applications

4,6-Diethyl-2-(methylsulfonyl)pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,6-Diethyl-2-(methylsulfonyl)pyrimidine involves its interaction with specific molecular targets. The methylsulfonyl group can participate in nucleophilic substitution reactions, leading to the formation of covalent bonds with target molecules. This interaction can modulate the activity of enzymes and other proteins, thereby exerting its biological effects .

Comparison with Similar Compounds

Properties

Molecular Formula

C9H14N2O2S

Molecular Weight

214.29 g/mol

IUPAC Name

4,6-diethyl-2-methylsulfonylpyrimidine

InChI

InChI=1S/C9H14N2O2S/c1-4-7-6-8(5-2)11-9(10-7)14(3,12)13/h6H,4-5H2,1-3H3

InChI Key

CGFWXWKIOBGZNE-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=NC(=N1)S(=O)(=O)C)CC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.